Methyl 3-Morpholinecarboxylate

Übersicht

Beschreibung

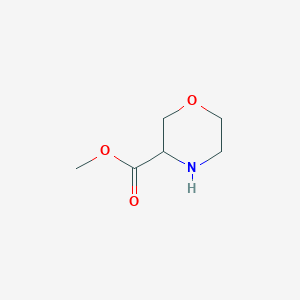

Methyl 3-Morpholinecarboxylate is an organic compound with the molecular formula C₆H₁₁NO₃. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carboxylate ester group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 3-Morpholinecarboxylate can be synthesized through several methods. One common approach involves the reaction of morpholine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{Morpholine} + \text{Methyl Chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Chemischer Reaktionen

2.1. Oxidation

Oxidation of methyl 3-morpholinecarboxylate can lead to the formation of ketones or oxides, depending on the oxidizing agent and reaction conditions.

Common Oxidizing Agents:

-

Potassium permanganate ()

-

Chromium trioxide ()

The specific products and yields depend heavily on the reaction conditions, such as temperature, solvent, and stoichiometry of the oxidizing agent.

2.2. Reduction

Reduction reactions typically target the ester group or the morpholine ring.

Common Reducing Agents:

-

Lithium aluminum hydride (): Capable of reducing the ester group to a primary alcohol.

-

Sodium borohydride (): Can also reduce the ester, though it may require activation or specific catalysts.

The choice of reducing agent and reaction conditions determines the selectivity and yield of the reduction.

2.3. Substitution

Nucleophilic substitution reactions can modify the morpholine ring by introducing new functional groups.

Common Reagents:

-

Alkyl halides ()

-

Acyl chlorides ()

These reactions are typically performed under basic or acidic conditions to facilitate the substitution process.

2.4. Esterification/Transesterification

The methyl ester group can be modified via transesterification, where the methyl group is replaced by another alcohol moiety .

Catalysts:

-

Scandium(III) triflate (): Effective for direct transesterification of carboxylic esters in boiling alcohols .

Microwave irradiation can significantly reduce reaction times .

2.5. Alkylation

The nitrogen atom in the morpholine ring can be alkylated using alkylating agents .

Reactions of [D-serine]8-cyclosporin with alkylating agents under phase transfer conditions yield alkylated products .

3.1. Transesterification with Methanol

Transesterification of a related compound, (E)-methyl 3-(furan-2-yl)acrylate, involves protonation of the ester carbonyl oxygen, followed by nucleophilic attack of methanol .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 3-morpholinecarboxylate serves as a versatile reagent in organic synthesis, particularly for the formation of complex molecules. It is utilized in:

- Reactions with Nucleophiles : Acts as a nucleophile in various substitution reactions.

- Formation of Amides : Can be converted into amides, which are crucial intermediates in pharmaceuticals.

Pharmaceutical Development

The compound has shown potential in drug development due to its structural similarity to biologically active molecules. Notable applications include:

- Anticonvulsant Activity : Research indicates that this compound exhibits properties similar to valproic acid, a known anticonvulsant, by influencing neurotransmitter systems .

- Neuroprotective Effects : Studies suggest that it may provide neuroprotective benefits by modulating cellular pathways related to neurodegeneration .

Materials Science

In materials science, this compound is explored for its role in synthesizing polymers and other materials:

- Polymerization Reactions : Used as a monomer or co-monomer in producing specialty polymers with unique properties.

- Coatings and Adhesives : Its chemical structure allows for improved adhesion and durability in coatings.

Case Study 1: Anticonvulsant Properties

A study investigated the anticonvulsant effects of this compound analogs. The results indicated significant activity against seizures, suggesting potential therapeutic applications in epilepsy treatment.

Case Study 2: Polymer Applications

Research on the use of this compound in polymer synthesis revealed that incorporating this compound enhances thermal stability and mechanical properties of the resulting materials.

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability (°C) | 150 | 180 |

| Tensile Strength (MPa) | 30 | 45 |

Wirkmechanismus

The mechanism of action of Methyl 3-Morpholinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to various physiological effects. For instance, it may act on kinases involved in cell cycle regulation, thereby influencing cell proliferation and differentiation .

Vergleich Mit ähnlichen Verbindungen

Methyl 3-Morpholinecarboxylate can be compared with other morpholine derivatives such as:

- Methyl 4-Morpholinecarboxylate

- Ethyl 3-Morpholinecarboxylate

- Methyl 3-Methylmorpholine-3-carboxylate

Uniqueness: this compound is unique due to its specific ester group positioning, which influences its reactivity and interaction with biological targets. This distinct structure makes it a valuable compound in various synthetic and research applications .

Biologische Aktivität

Methyl 3-Morpholinecarboxylate (CAS Number: 126264-49-1) is a morpholine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

- Molecular Formula : C6H11NO3

- Molecular Weight : 145.16 g/mol

- Physical State : Typically appears as a colorless to pale yellow liquid.

- Solubility : Slightly soluble in water, with solubility varying based on temperature and pH.

This compound exhibits its biological effects primarily through interactions with various biomolecules, including enzymes and receptors. The compound may function as a ligand, modulating the activity of specific targets involved in metabolic pathways. The exact mechanism can vary based on the biological context in which it is studied.

Biological Activities

Research indicates that this compound possesses a range of biological activities:

- Antimicrobial Properties : Morpholine derivatives are known for their antibacterial, antifungal, and antiviral activities. Studies have shown that this compound can inhibit the growth of certain bacterial strains and fungi, suggesting potential applications in pharmaceutical development for infectious diseases .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in the treatment of diseases where enzyme activity is dysregulated.

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further exploration in cancer therapeutics .

Case Studies

-

Antimicrobial Activity :

- A study assessed the efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, highlighting its potential as an antimicrobial agent.

- Enzyme Interaction :

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other morpholine derivatives:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 4-Benzyl-5-oxo-3-morpholinecarboxylate | C13H15NO3 | Benzyl substituent | Antimicrobial and enzyme inhibition |

| Ethyl morpholine-3-carboxylate | C7H13NO2 | Ethyl group | Moderate antimicrobial activity |

| (R)-Methyl morpholine-2-carboxylate | C6H11NO2 | Different carboxylate position | Lower cytotoxicity |

Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Pharmaceutical Development : As a building block in drug synthesis, this compound is being explored for its utility in creating new pharmaceuticals targeting infectious diseases and neurological disorders .

- Industrial Applications : Its properties make it suitable for use in specialty chemicals and materials production, contributing to advancements in various industrial processes.

Eigenschaften

IUPAC Name |

methyl morpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYXIRKYWOEDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391073 | |

| Record name | Methyl 3-Morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126264-49-1 | |

| Record name | Methyl 3-Morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126264-49-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.